molecular formula C8H11ClN2OS B8134491 (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate

(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate

Cat. No.: B8134491
M. Wt: 218.70 g/mol
InChI Key: XFIOZEALUFHNBU-UHFFFAOYSA-N
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Description

“(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate” is a benzothiazole-derived small molecule characterized by a 1,3-benzothiazole core substituted with an aminomethyl group at the 7-position, formulated as a hydrochloride hydrate. Benzothiazole derivatives are widely studied for their bioactivity, including roles as kinase inhibitors, antimicrobial agents, and neuroprotective compounds .

Properties

IUPAC Name

1,3-benzothiazol-7-ylmethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH.H2O/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIOZEALUFHNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anilines

The reaction of 7-substituted aniline derivatives with thiocarbonyl reagents remains the most direct route. For example, 4-chloro-2-aminothiophenol reacts with carbon disulfide in the presence of methyl iodide and sodium hydroxide to yield 7-chloro-1,3-benzothiazole. Adapting this method, 2-amino-4-methylbenzenethiol can undergo cyclization with ammonium thiocyanate and bromine to generate the 7-methyl-substituted benzothiazole precursor. Critical parameters include:

  • Temperature : Reactions typically proceed at 0–5°C to prevent side product formation.

  • Catalyst : Bromine or iodine enhances reaction efficiency.

  • Solvent : Dimethylformamide (DMF) or ethylene glycol improves solubility.

Diazotization and Coupling Reactions

Diazonium salt intermediates enable precise functionalization at the 7-position. A patented method for 4-methyl-2-hydrazinobenzothiazole involves diazotizing 4-methyl-2-aminobenzothiazole with nitrous acid, followed by reduction using sulfites or stannous chloride. While this targets hydrazine derivatives, analogous steps could introduce methylamine groups via nucleophilic displacement of diazonium intermediates.

Hydrochloride Salt Formation and Hydration

Acid-Mediated Salt Formation

The free base is treated with hydrochloric acid in ethanol or isopropanol. For example, dissolving (1,3-benzothiazol-7-ylmethyl)amine in anhydrous ethanol and adding concentrated HCl (1.1 eq) at 0°C precipitates the hydrochloride salt. The product is filtered and washed with cold ether.

Hydrate Stabilization

Hydration occurs during crystallization. Recrystallization from aqueous ethanol (70% v/v) at 4°C yields the monohydrate form. X-ray diffraction studies of similar compounds confirm water molecules occupying lattice positions via hydrogen bonds with chloride ions.

Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification.

  • Ethanolic systems balance solubility and ease of isolation for hydrochloride salts.

Temperature and Time

  • Cyclocondensation : 0–5°C for 4–6 hours.

  • Amination : 110°C for 12–24 hours under inert atmosphere.

Purification Techniques

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted aniline.

  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride hydrate (≥98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 2H, CH₂NH₂), 2.98 (s, 3H, NH₃⁺Cl⁻).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C–S).

Physicochemical Properties

PropertyValueMethod
Melting Point215–218°C (decomp.)DSC
Solubility (H₂O)12 mg/mLUSP <791>
Purity98.5%HPLC (C18 column)

Chemical Reactions Analysis

(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles and electrophiles, along with suitable solvents and catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of benzothiazole, including (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate, exhibit promising anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A notable study demonstrated that certain benzothiazole derivatives reactivated mutant p53 proteins, which are crucial in cancer biology, suggesting their potential as anticancer agents .

Antimicrobial Activity
Benzothiazole compounds have been evaluated for their antibacterial and antifungal properties. A study synthesized several derivatives and tested them against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial activity .

Biochemical Applications

Enzyme Inhibition Studies
(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate serves as a valuable probe in biochemical assays to study enzyme activities. Its ability to bind to specific enzymes allows researchers to explore mechanisms of action and interactions within biological systems. The compound has been used to investigate pathways involved in inflammation and cellular stress responses .

Industrial Applications

Rubber Industry
Benzothiazole derivatives are utilized as accelerators in the sulfur vulcanization of rubber. This process enhances the mechanical properties of rubber products by promoting cross-linking during the curing process. The incorporation of (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate can improve the efficiency of this reaction, leading to better performance characteristics in rubber materials .

Dyes and Pigments
The compound is also explored for its potential in the production of dyes and pigments. Benzothiazole derivatives are known for their vibrant colors and stability, making them suitable for various applications in textiles and coatings .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity AnticancerDemonstrated reactivation of mutant p53 proteins by benzothiazole derivatives .
Antimicrobial Evaluation AntimicrobialSynthesized derivatives showed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Enzyme Interaction Studies BiochemicalUsed as a probe to study enzyme inhibition pathways .
Rubber Vulcanization IndustrialImproved efficiency in sulfur vulcanization processes .

Mechanism of Action

The mechanism by which (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate” with structurally or functionally related compounds, emphasizing molecular features, therapeutic applications, and physicochemical properties.

Compound Molecular Formula Therapeutic/Chemical Role Key Structural Features Physical Properties Safety/Handling
(1,3-Benzothiazol-7-ylmethyl)amine HCl hydrate C₈H₉N₂S·HCl·H₂O (inferred) Research compound (hypothetical) Benzothiazole core with 7-aminomethyl Likely hygroscopic, crystalline solid PPE required; avoid inhalation
Ripasudil HCl hydrate (K-115) C₁₅H₁₇N₃O₂S·HCl·H₂O Glaucoma treatment (ROCK inhibitor) Benzothiazole fused to isoquinoline Water-soluble, stable at room temp Conjunctival hyperemia reported
Benzamidine HCl hydrate C₇H₈N₂·HCl·H₂O Protease inhibition (lab reagent) Phenylguanidine derivative Light-sensitive, hygroscopic Causes skin/eye irritation

Structural and Functional Analysis

Core Scaffold: The target compound and Ripasudil share a benzothiazole core, a motif associated with kinase inhibition and ocular therapeutics . However, Ripasudil’s extended isoquinoline moiety enhances its specificity for ROCK enzymes, whereas the 7-aminomethyl group in the target compound may confer distinct binding interactions. Benzamidine lacks a benzothiazole ring but features a phenylguanidine group, enabling trypsin-like protease inhibition through arginine mimicry .

Therapeutic Applications: Ripasudil is clinically validated for reducing intraocular pressure in glaucoma, demonstrating synergistic effects with anti-inflammatory agents .

Physicochemical Properties :

  • Hydrochloride hydrates like Ripasudil and Benzamidine exhibit high water solubility, critical for ocular or injectable formulations . The target compound likely shares this trait.
  • Benzamidine’s sensitivity to light and moisture necessitates dark, dry storage , a precaution that may apply to the target compound due to structural similarities.

Safety Profiles :

  • Ripasudil’s side effects are mild (e.g., conjunctival hyperemia) , whereas Benzamidine requires stringent PPE to avoid respiratory and dermal irritation . The target compound’s safety profile is undefined but warrants similar precautions.

Research Findings and Gaps

Mechanistic Insights: Ripasudil’s efficacy in inflammation- and corticosteroid-induced ocular hypertension highlights the therapeutic versatility of benzothiazole derivatives . The target compound’s aminomethyl group could modulate similar pathways (e.g., ROCK or MAO inhibition), but further studies are required.

Handling and Stability :

  • Benzamidine’s hygroscopicity and light sensitivity suggest that the target compound may require analogous storage conditions (desiccated, inert atmosphere) to maintain stability.

Unanswered Questions: No direct data exists on the target compound’s pharmacokinetics, toxicity, or specific biological targets.

Biological Activity

(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities. The structural features of benzothiazoles contribute to their interaction with various biological targets, making them valuable in drug discovery. The presence of functional groups such as amines and halogens can enhance their pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate against several pathogenic bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics such as ceftriaxone. For instance, one study reported an MIC range of 40-50 µg/mL against E. faecalis and P. aeruginosa .
  • Mechanism of Action : The compound appears to inhibit bacterial growth by targeting essential metabolic pathways, including DNA replication and cell wall synthesis .

Table 1: Antibacterial Activity of (1,3-Benzothiazol-7-ylmethyl)amine

Bacterial StrainMIC (µg/mL)Comparison with Standard
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
S. aureus30Higher than ampicillin

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied, particularly their effects on various cancer cell lines.

Case Studies:

  • A study demonstrated that (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate showed promising results against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .
  • Molecular docking studies suggested that the compound binds effectively to estrogen receptors, enhancing its anticancer potential through modulation of hormonal pathways .

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Mechanism of Action
(1,3-Benzothiazol-7-ylmethyl)amine70Estrogen receptor modulation
Tamoxifen65Standard therapeutic agent

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are highly sought after.

Research Insights:

  • Studies indicate that benzothiazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .
  • The compound has also been shown to reduce levels of pro-inflammatory cytokines in vitro.

Antiviral Activity

The antiviral potential of benzothiazole derivatives is gaining attention due to their ability to inhibit viral replication.

Findings:

  • Research has shown that certain benzothiazole derivatives can inhibit HIV replication by targeting viral proteins crucial for the virus's life cycle .
  • In vitro studies demonstrated a reduction in viral load when cells were treated with (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate.

Q & A

Q. How can the molecular structure of (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate be experimentally validated?

  • Methodological Answer: Structural validation typically involves X-ray crystallography using programs like SHELX for refinement . Multi-angle 3D molecular views (e.g., via crystallographic software) highlight bond lengths, angles, and hydrogen bonding networks, as demonstrated in molecular imaging studies . Complementary techniques include 1H NMR^1 \text{H NMR} and LCMS to confirm purity and molecular weight . For hydrates, thermogravimetric analysis (TGA) can distinguish bound water from adsorbed moisture .

Q. What synthetic routes are feasible for preparing (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate?

  • Methodological Answer: A common approach involves reacting benzothiazole derivatives with methylamine under controlled conditions. For example, benzoyl chloride analogs react with amines to form amides or hydrochlorides via Schotten-Baumann reactions, requiring slow reagent addition to manage exothermicity . Hydrate formation may occur during crystallization in aqueous or humid environments. Post-synthesis, recrystallization in ethanol/water mixtures can isolate the hydrate form, with purity confirmed via melting point analysis and TGA .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store in airtight containers at 4°C, shielded from moisture and light, as hydrochloride hydrates are prone to deliquescence . Use desiccants like silica gel in storage environments. Safety protocols include wearing nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as amine hydrochlorides often cause irritation . Waste should be neutralized before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., enantiomorph polarity) be resolved during structure refinement?

  • Methodological Answer: Use parameters like Rogers’ η or Flack’s xx to assess enantiomorph polarity in near-centrosymmetric structures. Flack’s xx, based on incoherent scattering from twin components, converges faster and avoids false chirality signals compared to η . Implement least-squares refinement in SHELXL, cross-validating results with independent datasets or computational models (e.g., DFT) to resolve ambiguities .

Q. What experimental strategies differentiate hydrate stoichiometry (e.g., monohydrate vs. hemihydrate) in this compound?

  • Methodological Answer: Combine TGA with Karl Fischer titration to quantify bound water. For example, a monohydrate will show a ~5-6% weight loss at 100–150°C, correlating with one water molecule . Single-crystal X-ray diffraction can directly locate water molecules in the lattice, while powder XRD identifies polymorphic transitions upon dehydration . Dynamic vapor sorption (DVS) studies further characterize hydrate stability under varying humidity .

Q. How can researchers address discrepancies in purity assessments between LCMS and 1H NMR^1 \text{H NMR}1H NMR?

  • Methodological Answer: LCMS detects low-level impurities (e.g., synthetic byproducts) with high sensitivity, while 1H NMR^1 \text{H NMR} identifies structural isomers or protonation state variations. Cross-validate using orthogonal methods:
  • For LCMS discrepancies: Spike samples with internal standards (e.g., deuterated analogs) to confirm retention times .
  • For NMR ambiguities: Perform 13C NMR^{13} \text{C NMR} or 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks .

Key Considerations for Experimental Design

  • Synthesis Optimization: Monitor reaction pH when forming the hydrochloride salt; excess HCl can destabilize the benzothiazole ring .
  • Hydrate Control: Use controlled humidity chambers during crystallization to isolate specific hydrate forms .
  • Data Reproducibility: Archive raw crystallographic data (e.g., .cif files) and refinement parameters to enable peer validation .

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